molecular formula C15H11Cl2NO B2758624 1-(3,5-dichlorophenyl)-2-(2-furyl)-5-methyl-1H-pyrrole CAS No. 338963-34-1

1-(3,5-dichlorophenyl)-2-(2-furyl)-5-methyl-1H-pyrrole

Cat. No. B2758624
CAS RN: 338963-34-1
M. Wt: 292.16
InChI Key: XQPAUXVAGLPAPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Dichlorophenyl)-2-(2-furyl)-5-methyl-1H-pyrrole, commonly referred to as DCFP, is a heterocyclic compound with a unique molecular structure. It has been studied extensively in recent years due to its potential applications in various scientific fields, including medicine, chemistry, and biotechnology. DCFP has been shown to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. In addition, it has been found to have potential applications in the development of new drugs and therapies.

Scientific Research Applications

Synthesis and Characterization

The development and characterization of pyrrole derivatives, including those similar to 1-(3,5-dichlorophenyl)-2-(2-furyl)-5-methyl-1H-pyrrole, are significant for their potential in creating new medicinal molecules with improved biological activity. The synthesis of new compounds by introducing various substituents offers insights into their chemical properties and biological activities. These synthetic approaches involve reactions with methyl ester of furyl-2-carbonylpyruvic acid, leading to compounds with potential antibacterial and antifungal activities (Gein, Rubtsova, Bobyleva, & Yankin, 2020).

Electrochemical Behavior and Conductivity

The electrochemical behavior and conductivity of conducting polyfuran derivatives containing pyrrole, thiophene, and ethylenic spacers have been explored. These materials, synthesized through oxidative electropolymerization, show potential for improved redoxability and electroactivity, which could be beneficial for electronic applications (Shilabin & Entezami, 2000).

Luminescent Properties

Research into greenish metal-lustrous organic crystals formed from pyrrole derivatives has uncovered compounds with unique photoluminescent properties. These compounds exhibit distinct absorption bands and strong absorption below certain wavelengths, leading to their characteristic green color. The structural analysis provides insights into the molecular arrangement contributing to these properties (Ogura, Ooshima, Akazome, & Matsumoto, 2006).

Antimycobacterial Activity

Derivatives of 1,5-diphenylpyrrole have been synthesized and evaluated for their antimycobacterial activity, demonstrating significant potential against Mycobacterium tuberculosis. The variation in lipophilicity due to different substituents on the phenyl rings has been probed to understand its influence on activity, providing a basis for designing new therapeutic agents (Biava, Porretta, Poce, De Logu, Saddi, Meleddu, Manetti, De Rossi, & Botta, 2008).

Photostability and Electrical Conductivity

The study of tricyanovinylpyrroles synthesis, conformational structure, photosensitizing properties, and electrical conductivity reveals the selective formation of these compounds from alkyl- and phenyl-substituted pyrroles. Their photostability and electrical conductivity make them promising for various applications, including photovoltaic cells and organic electronics (Trofimov, Sobenina, Demenev, Mikhaleva, Ushakov, Tarasova, Smirnov, Petrushenko, Vokin, Murzina, & Myachina, 2001).

properties

IUPAC Name

1-(3,5-dichlorophenyl)-2-(furan-2-yl)-5-methylpyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NO/c1-10-4-5-14(15-3-2-6-19-15)18(10)13-8-11(16)7-12(17)9-13/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQPAUXVAGLPAPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC(=CC(=C2)Cl)Cl)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-dichlorophenyl)-2-(2-furyl)-5-methyl-1H-pyrrole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.